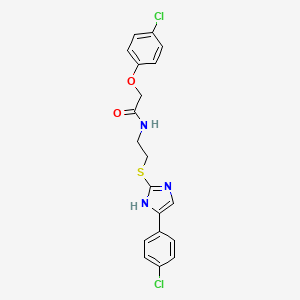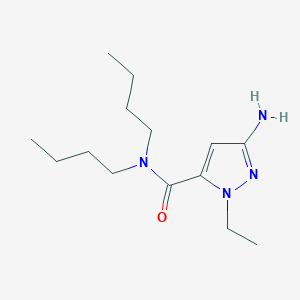![molecular formula C20H18N4OS B2964651 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922841-88-1](/img/structure/B2964651.png)
6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol belongs to the pyrazolopyrimidine class of chemicals. This class is known for a diverse range of biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves the reaction of an appropriate phenethylthiol with a pyrazolopyrimidine precursor. This process generally requires a catalyst and is conducted under specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve large-scale batch reactors with optimized temperature controls and catalytic agents to facilitate the reaction. The industrial process also often includes purification steps such as recrystallization or chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: : It may also be subject to reduction reactions using reducing agents such as lithium aluminum hydride.
Substitution: : The compound is prone to nucleophilic substitution reactions, where functional groups can be replaced under the right conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed depend on the specific reaction type. Oxidation may yield sulfoxides or sulfones, while reduction typically results in corresponding alcohols or amines.
Scientific Research Applications
6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been investigated for:
Medicinal Chemistry: : Potential therapeutic effects such as anti-inflammatory and anticancer properties.
Biology: : Research into its interaction with various enzymes and proteins.
Industrial Uses: : Potential application in the development of specialized polymers or coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells, often binding to active sites on enzymes or receptors. This binding can alter the activity of these biomolecules, affecting various biochemical pathways. For instance, its anticancer properties might be due to the inhibition of particular kinases involved in cell proliferation.
Comparison with Similar Compounds
When compared to other pyrazolopyrimidines, 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its phenethylthio group. This moiety can influence its lipophilicity, making it distinct in terms of bioavailability and target affinity.
Similar Compounds
6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
6-(chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
These compounds share a similar core structure but differ in their substituent groups, which can alter their chemical and biological properties.
Would you like to delve deeper into any of these sections?
Properties
IUPAC Name |
1-(2-methylphenyl)-6-(2-phenylethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-7-5-6-10-17(14)24-18-16(13-21-24)19(25)23-20(22-18)26-12-11-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTLKXVNPKOEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2964570.png)

![2-O-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2964572.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2964573.png)
![6-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2964574.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2964577.png)






![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2964587.png)

